N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, a cyclopropyl group, and a chlorinated phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazolopyridine core through the cyclization of appropriate intermediates. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can yield 4-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, which can then be further reacted with cyclopropylamine and 1-propylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the pyrazolopyridine core but lacks the chlorinated phenyl and cyclopropyl groups.
4-Chlorophenylhydrazine derivatives: Similar in structure but with variations in the substituents on the pyrazole ring.
Uniqueness
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated phenyl group enhances its reactivity, while the cyclopropyl and propyl groups contribute to its stability and bioavailability .
Properties
Molecular Formula |
C22H21ClN6O |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O/c1-2-9-28-21-19(12-25-28)18(10-20(27-21)14-3-4-14)22(30)26-16-5-7-17(8-6-16)29-13-15(23)11-24-29/h5-8,10-14H,2-4,9H2,1H3,(H,26,30) |
InChI Key |
ICEMLOYKAHQMII-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=C(C=N5)Cl |
Origin of Product |
United States |
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